N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Catalog No.
S3129879
CAS No.
868368-66-5
M.F
C15H8F4N2OS
M. Wt
340.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromet...

CAS Number

868368-66-5

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Molecular Formula

C15H8F4N2OS

Molecular Weight

340.3

InChI

InChI=1S/C15H8F4N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22)

InChI Key

HPVIVTLQIIWNMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=CC=C3S2)F

solubility

not available

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound classified within the benzothiazole derivatives. This compound features a benzothiazole moiety, which includes a sulfur and nitrogen-containing heterocyclic structure. The presence of fluorine and trifluoromethyl groups enhances its chemical properties, potentially increasing its biological activity and stability. Its molecular formula is C15H8F4N2OSC_{15}H_8F_4N_2OS, and it has a molecular weight of 340.3 g/mol .

The chemical reactivity of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be attributed to the functional groups present in its structure. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can influence the compound's reactivity in electrophilic substitution reactions. Additionally, the amide functionality can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reactions:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield a carboxylic acid and an amine.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions at the benzothiazole nitrogen.

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has been investigated for various biological activities. Its structural features suggest potential applications in medicinal chemistry, particularly in developing compounds with antimicrobial, antifungal, and anticancer properties. The fluorinated aromatic systems often exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their non-fluorinated counterparts.

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves several key steps:

  • Formation of Benzothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.
  • Introduction of Fluorine: Fluorination can be performed using fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents.
  • Trifluoromethylation: The introduction of a trifluoromethyl group can be accomplished using reagents like trifluoromethyl iodide or via transition metal-catalyzed methods.
  • Amidation Reaction: Finally, coupling with an appropriate benzoyl chloride derivative leads to the formation of the amide bond.

Example Reaction Scheme:

text
Step 1: Synthesis of BenzothiazoleStep 2: FluorinationStep 3: TrifluoromethylationStep 4: Amidation

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has potential applications in various fields:

  • Pharmaceuticals: Investigated for its potential use as an antimicrobial or anticancer agent.
  • Material Science: Used in developing new materials due to its unique electronic properties stemming from fluorination.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Studies on the interactions of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide with biological targets are essential for understanding its mechanism of action. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. Such interactions could elucidate its potential therapeutic effects in cancer treatment.

Several compounds share structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. These include:

  • N-(benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4-bromobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Uniqueness

The uniqueness of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide lies in its specific combination of fluorine and trifluoromethyl substitutions, which may enhance its biological activity compared to similar compounds that contain chlorine or bromine substitutions. This enhancement could result from improved lipophilicity and metabolic stability, making it a valuable candidate for further pharmaceutical development.

XLogP3

4.5

Dates

Last modified: 07-25-2023

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